5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
Description
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative with a molecular formula of C₁₉H₂₀N₂O₄S (MW: 372.44 g/mol) and CAS number 101931-00-4 . Structurally, it features a benzyl group substituted with a 2-hydroxyethoxy linker attached to a 5-ethylpyridin-2-yl moiety. This compound is recognized for its antidiabetic properties, acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist to enhance insulin sensitivity . Its synthesis involves coupling nitrobenzene derivatives with 2-(5-ethylpyridin-2-yl)-ethanol, followed by reduction steps to achieve high purity .
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFRGFLVHAYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432066 | |
| Record name | Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101931-00-4 | |
| Record name | 2-Hydroxypioglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101931004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy Pioglitazone (M-II) (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYPIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M77TY40AOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione (Intermediate A)
The benzyl-thiazolidinedione core is synthesized through a condensation-reduction sequence. p-Hydroxybenzaldehyde (Chemical Formula 3) reacts with thiazolidine-2,4-dione (Chemical Formula 4) in the presence of piperidinium acetate or pyrrolidine as a catalyst, forming 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (Chemical Formula 5). This intermediate undergoes reduction using sodium borohydride (NaBH₄) in a cobalt-based catalytic system to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (Chemical Formula 1). Key conditions include:
Synthesis of 2-(5-Ethylpyridin-2-yl)-2-hydroxyethyl Tosylate (Reagent B)
The side chain is prepared from 5-ethylpyridin-2-ol through a two-step process:
-
Epoxidation : Reaction with epichlorohydrin forms 2-(5-ethylpyridin-2-yl)oxirane .
-
Epoxide Opening : Hydrolysis with water yields 2-(5-ethylpyridin-2-yl)-1,2-ethanediol , which is selectively tosylated at the primary hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine .
Etherification and Final Coupling
Williamson Ether Synthesis
Intermediate A reacts with Reagent B under alkaline conditions to form the target compound. The phenolic oxygen of Intermediate A performs a nucleophilic attack on the tosylate group of Reagent B, facilitated by sodium hydroxide (NaOH) in a tetrahydrofuran (THF)/water biphasic system.
Mitsunobu Reaction as an Alternative
For improved regioselectivity, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple Intermediate A directly with 2-(5-ethylpyridin-2-yl)-1,2-ethanediol .
Optimization and Scalability
Catalytic Systems for Condensation
Comparative studies reveal that piperidinium acetate in toluene achieves higher yields (90%) than pyrrolidine in methanol (82%) for forming the benzylidene intermediate.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidinium acetate | Toluene | 110 | 90 |
| Pyrrolidine | Methanol | 65 | 82 |
Reduction Efficiency
The use of NaBH₄-CoCl₂ in aqueous medium reduces reaction time to 2 hours with 95% conversion, compared to 6 hours for traditional hydrogenation.
Purification and Characterization
Purification Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 5.0 Hz, 1H, pyridine-H), 7.75 (dd, J = 8.0, 2.0 Hz, 1H, pyridine-H), 6.95 (d, J = 8.5 Hz, 2H, aromatic-H), 4.20 (m, 2H, OCH₂), 3.80 (m, 1H, CH(OH)), 3.45 (s, 2H, CH₂-thiazolidinedione).
-
MS (ESI+) : m/z 429.1 [M+H]⁺.
Industrial Applicability
The outlined methods are scalable, with patent examples demonstrating kilogram-scale production. Key advantages include:
-
Solvent Recovery : Toluene and THF are recycled via distillation.
-
Cost Efficiency : Avoidance of noble metal catalysts reduces expenses.
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Halogenated derivatives of the benzyl group.
Scientific Research Applications
Biological Activities
-
Antidiabetic Effects :
- Hydroxy Pioglitazone is recognized for its role as an insulin sensitizer. It acts on peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. This mechanism is particularly beneficial for managing type 2 diabetes mellitus .
-
Anti-inflammatory Properties :
- Research indicates that thiazolidinediones, including Hydroxy Pioglitazone, exhibit anti-inflammatory effects by modulating cytokine production and reducing macrophage infiltration in tissues. This property could be advantageous in treating inflammatory conditions associated with metabolic syndrome .
- Cardiovascular Benefits :
Diabetes Management
Hydroxy Pioglitazone's primary application is in the management of type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering blood glucose levels and improving glycemic control when used as part of a comprehensive treatment plan that includes lifestyle modifications .
Potential in Cancer Therapy
Emerging research suggests that thiazolidinediones may have anticancer properties. Hydroxy Pioglitazone has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer models. This effect is attributed to its ability to induce apoptosis and inhibit angiogenesis .
Case Studies
- Clinical Trials on Diabetes :
-
Inflammation and Metabolic Syndrome :
- A study focused on patients with metabolic syndrome revealed that treatment with Hydroxy Pioglitazone led to decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting its potential role in mitigating chronic inflammation associated with metabolic disorders .
Mechanism of Action
The mechanism of action of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, the compound can influence the expression of genes involved in metabolic pathways, leading to improved insulin sensitivity and reduced inflammation.
Comparison with Similar Compounds
Comparative Analysis with Similar Thiazolidinedione Derivatives
Structural and Functional Differences
The pharmacological profile of TZDs is heavily influenced by substituents on the benzyl moiety. Below is a comparative analysis of key analogues:
Pharmacokinetic and Pharmacodynamic Comparisons
- In contrast, sodium salts (e.g., WO02/26735A1) and oxalic acid salts (WO2006/010345A1) achieve similar solubility through salt formation .
- PPARγ Activation: Rosiglitazone’s methyl(pyridin-2-yl)amino ethoxy group confers high PPARγ binding affinity but with adverse effects. The 5-ethylpyridin-2-yl substituent in the target compound may reduce off-target interactions, balancing efficacy and safety .
- Therapeutic Scope: Compounds like WO2019/016826A1 and WO2006/010345A1 exhibit non-antidiabetic applications (e.g., antimicrobial, cardiovascular), highlighting structural versatility .
Research Findings and Clinical Relevance
- Antidiabetic Efficacy : In vivo studies on Wistar rats demonstrate that the target compound’s hydroxyethoxy group correlates with superior glucose-lowering effects compared to Pioglitazone .
- Toxicity : Sohda et al. (1982) identified that pyridyl-ethoxy substitutions (e.g., Compound 59) reduce hepatotoxicity, suggesting the 5-ethylpyridin-2-yl group in the target compound may offer similar advantages .
- Synthetic Accessibility: The target compound’s synthesis avoids impurities common in Pioglitazone production, as noted in WO2019/016826A1 and related patents .
Biological Activity
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl}-thiazolidine-2,4-dione
- Molecular Formula : C28H31N3O3S
- Molecular Weight : 489.63 g/mol
- CAS Number : 952188-00-0
Thiazolidinediones (TZDs), including derivatives like this compound, primarily function as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of PPAR-γ leads to:
- Increased insulin sensitivity in peripheral tissues.
- Enhanced glucose uptake by adipocytes and muscle cells.
- Reduced hepatic glucose production.
Antidiabetic Effects
Research indicates that thiazolidinediones can significantly improve glycemic control in patients with type 2 diabetes. A study highlighted the compound's ability to:
- Lower fasting plasma glucose levels.
- Improve insulin sensitivity.
- Reduce insulin resistance through modulation of gene expression related to glucose metabolism .
In Vivo Studies
In animal models, particularly C57BL/6 mice subjected to high-fat diets (HFD), the compound demonstrated:
- Significant reductions in body weight.
- Improvements in lipid profiles.
- Decreased levels of inflammatory cytokines associated with obesity and insulin resistance .
Case Study Insights
A notable case study involved the administration of thiazolidinedione derivatives in diabetic mice, resulting in:
- Enhanced endothelial function.
- Increased levels of adiponectin, a hormone associated with insulin sensitivity.
These findings suggest that the compound may not only manage blood sugar levels but also confer cardiovascular benefits .
Comparative Analysis of Thiazolidinediones
The following table summarizes the biological activities of various thiazolidinedione compounds, including our compound of interest:
Q & A
Q. Q1: What are the most efficient synthetic routes for preparing 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione and its analogs?
Methodological Answer: The Knoevenagel condensation is a cornerstone for synthesizing thiazolidinedione derivatives. For example, demonstrates that 5-arylidene-2,4-thiazolidinediones can be synthesized at room temperature using diisopropyl ethyl ammonium acetate (DIPEAc) as a green catalyst, achieving moderate-to-good yields (60–85%) with reusable catalysts . Key steps include:
- Reagent Selection : Use aldehydes (e.g., 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) condensed with 2,4-thiazolidinediones.
- Catalyst Optimization : DIPEAc enables rapid reaction times (30–60 min) and reduces purification complexity.
- Scalability : Reusability of DIPEAc for ≥4 cycles maintains consistent activity, critical for sustainable synthesis .
Advanced Synthesis Challenges
Q. Q2: How can researchers address low yields in the final reduction step of 5-arylidene-thiazolidinediones to saturated analogs?
Methodological Answer: Reduction of the exocyclic double bond in 5-arylidene derivatives (e.g., using LiBH₄) often faces steric hindrance or side reactions. highlights a modified procedure:
- Reaction Conditions : Use LiBH₄ in THF/pyridine (2.2 equiv.) under vigorous stirring to minimize side products.
- Monitoring : Track effervescence cessation as an indicator of reaction progress.
- Workup : Post-reduction purification via recrystallization or chromatography improves purity .
Basic Biological Screening
Q. Q3: What standard assays are used to evaluate the biological activity of this compound?
Methodological Answer: Thiazolidinediones are typically screened for antidiabetic, antimicrobial, and anti-inflammatory activity:
- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Antidiabetic : PPAR-γ receptor binding assays and glucose uptake studies in 3T3-L1 adipocytes .
- Anti-inflammatory : COX-2/5-LOX inhibition assays to assess dual activity .
Advanced Mechanistic Studies
Q. Q4: How does the 5-ethylpyridin-2-yl substituent influence PPAR-γ activation compared to other aryl groups?
Methodological Answer: Structure-activity relationship (SAR) studies () suggest:
- Hydrophobic Interactions : The 5-ethyl group enhances binding to PPAR-γ’s hydrophobic pocket, increasing potency vs. smaller substituents (e.g., methyl).
- Electron Density : Pyridine rings improve solubility and hydrogen bonding with Arg288/His449 residues.
- Experimental Validation : Compare IC₅₀ values of analogs in PPAR-γ luciferase reporter assays. Rosiglitazone (IC₅₀: 30 nM) serves as a benchmark .
Data Contradiction Analysis
Q. Q5: How to resolve discrepancies in reported antimicrobial efficacy of thiazolidinedione derivatives?
Methodological Answer: Conflicting MIC values often arise from:
- Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate across labs.
- Compound Purity : Characterize derivatives via HPLC (≥95% purity; ) to exclude impurities affecting activity .
- Assay Conditions : Control pH, temperature, and inoculum size. For example, acidic conditions may protonate the thiazolidinedione ring, altering bioavailability .
Structural Characterization
Q. Q6: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies key protons (e.g., benzyl CH₂ at δ 4.2–4.5 ppm) and carbonyl groups (C=O at δ 170–175 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.12 for C₂₀H₂₁N₂O₄S).
- X-ray Crystallography : Resolves stereochemistry of the thiazolidinedione ring and arylidene geometry .
Advanced Computational Modeling
Q. Q7: How can molecular docking predict the binding mode of this compound to PPAR-γ?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Preparation : Optimize the ligand geometry (DFT-based) and align with PPAR-γ’s crystal structure (PDB: 2PRG).
- Key Interactions : Validate hydrogen bonds with Ser289, His323, and hydrophobic contacts with Ile281 .
Stability & Storage
Q. Q8: What are the optimal storage conditions to prevent degradation of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
